Cas no 704-98-3 (N-(2-fluorophenyl)methylguanidine)

N-(2-Fluorophenyl)methylguanidine is a fluorinated guanidine derivative characterized by the presence of a 2-fluorophenylmethyl group attached to the guanidine core. This structural modification enhances its reactivity and potential utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorine substituent introduces electron-withdrawing effects, which can influence the compound's binding affinity and metabolic stability. Its guanidine moiety serves as a versatile building block for constructing heterocycles or as a ligand in coordination chemistry. The compound is typically employed in research settings for its role in modulating biological activity or as an intermediate in the synthesis of more complex molecules. Proper handling is advised due to its potential reactivity.
N-(2-fluorophenyl)methylguanidine structure
704-98-3 structure
Product Name:N-(2-fluorophenyl)methylguanidine
CAS No:704-98-3
MF:C8H10FN3
MW:167.183504581451
CID:1744092
PubChem ID:12805
Update Time:2025-05-20

N-(2-fluorophenyl)methylguanidine Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-fluorophenyl)methyl]guanidine
    • (o-Fluorobenzyl)guanidine
    • BRN 2832334
    • GUANIDINE, (o-FLUOROBENZYL)-
    • AC1L20ED
    • 2-(2-fluorobenzyl)guanidine
    • CTK9A1883
    • (2-Fluorobenzyl)guanidine
    • N-(2-fluorophenyl)methylguanidine
    • AKOS009145615
    • EN300-1256349
    • SCHEMBL10310299
    • N-(2-Fluorobenzyl)guanidine; >90%
    • 704-98-3
    • MFCD01724092
    • N-(2-fluorobenzyl)guanidine
    • 1-(2-Fluorobenzyl)guanidine
    • SY340560
    • N-[(2-FLUOROPHENYL)METHYL]GUANIDINE
    • DTXSID70220672
    • MDL: MFCD01724092
    • Inchi: 1S/C8H10FN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
    • InChI Key: CIJGQASJMHPZNY-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C/N=C(\N)/N

Computed Properties

  • Exact Mass: 167.086
  • Monoisotopic Mass: 167.08587549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.4

N-(2-fluorophenyl)methylguanidine Pricemore >>

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Additional information on N-(2-fluorophenyl)methylguanidine

N-(2-Fluorophenyl)methylguanidine: A Comprehensive Overview

N-(2-Fluorophenyl)methylguanidine, also known by its CAS number 704-98-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of methylguanidine, with a fluorophenyl group attached to the nitrogen atom. The structure of N-(2-fluorophenyl)methylguanidine makes it a versatile molecule with potential applications in drug design and chemical synthesis.

The synthesis of N-(2-fluorophenyl)methylguanidine involves the reaction of 2-fluorophenyl isocyanide with methylamine under specific conditions. This reaction pathway highlights the importance of nucleophilic substitution in the formation of guanidine derivatives. The compound's stability and reactivity are influenced by the electron-withdrawing fluorine atom on the phenyl ring, which enhances the electrophilicity of the guanidine moiety.

Recent studies have explored the biological activity of N-(2-fluorophenyl)methylguanidine, particularly its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The ability of this compound to inhibit specific kinases suggests its potential as a lead molecule for drug development.

In addition to its biological applications, N-(2-fluorophenyl)methylguanidine has been studied for its role in chemical catalysis. The guanidine group is known for its ability to act as a Lewis base, making it useful in organocatalysis. Recent research has demonstrated its effectiveness in catalyzing various organic reactions, such as Michael additions and aldol reactions, under mild conditions.

The physical properties of N-(2-fluorophenyl)methylguanidine include a melting point of approximately 150°C and a solubility profile that makes it suitable for use in both organic and aqueous environments. These properties contribute to its versatility in different chemical processes.

From an environmental perspective, the degradation pathways of N-(2-fluorophenyl)methylguanidine have been investigated to assess its impact on ecosystems. Studies indicate that the compound undergoes hydrolysis under certain conditions, leading to the formation of less toxic byproducts. This information is crucial for understanding its environmental fate and ensuring safe handling practices.

In conclusion, N-(2-Fluorophenyl)methylguanidine (CAS 704-98-3) is a multifaceted compound with applications ranging from drug discovery to chemical catalysis. Its unique structure and reactivity make it a valuable tool in modern chemistry, while ongoing research continues to uncover new insights into its potential uses and environmental impact.

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